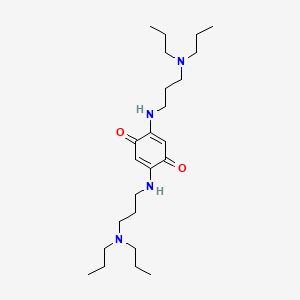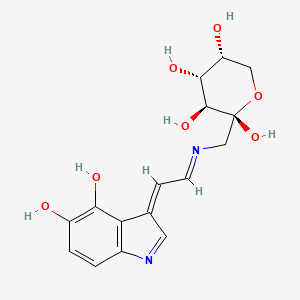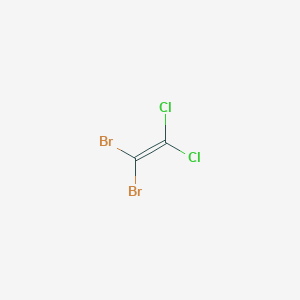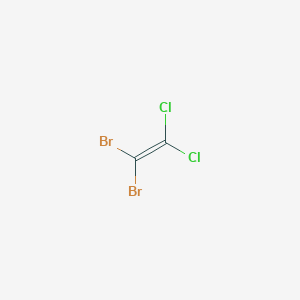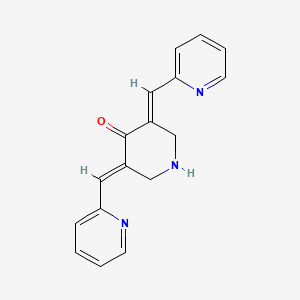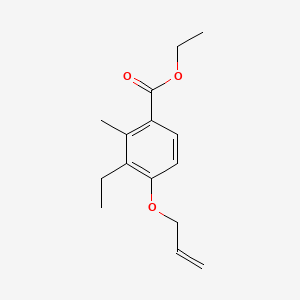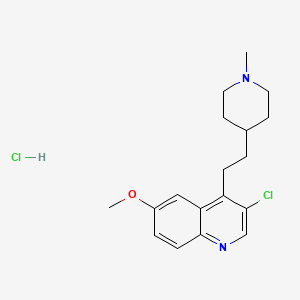
3-Chloro-6-methoxy-4-(2-(1-methyl-4-piperidinyl)ethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methoxy-4-(2-(1-methyl-4-piperidinyl)ethyl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aromatic amine and a carbonyl compound undergo cyclization.
Introduction of the chloro and methoxy groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the piperidinyl ethyl side chain: This step often involves nucleophilic substitution reactions where the piperidine derivative is attached to the quinoline core
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methoxy-4-(2-(1-methyl-4-piperidinyl)ethyl)quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to modify the compound
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution and nucleophiles (amines, alcohols) for nucleophilic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the quinoline ring .
Scientific Research Applications
3-Chloro-6-methoxy-4-(2-(1-methyl-4-piperidinyl)ethyl)quinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the interactions of quinoline derivatives with biological targets.
Medicine: Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer properties, making this compound a potential candidate for drug development.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-Chloro-6-methoxy-4-(2-(1-methyl-4-piperidinyl)ethyl)quinoline involves its interaction with specific molecular targets. Quinoline derivatives often act by intercalating into DNA, inhibiting enzymes, or binding to receptors. The exact mechanism would depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another quinoline derivative known for its antimalarial activity.
Quinidine: Used as an antiarrhythmic agent.
Camptothecin: A quinoline alkaloid with anticancer properties
Uniqueness
3-Chloro-6-methoxy-4-(2-(1-methyl-4-piperidinyl)ethyl)quinoline is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other quinoline derivatives .
Properties
CAS No. |
209113-90-6 |
|---|---|
Molecular Formula |
C18H24Cl2N2O |
Molecular Weight |
355.3 g/mol |
IUPAC Name |
3-chloro-6-methoxy-4-[2-(1-methylpiperidin-4-yl)ethyl]quinoline;hydrochloride |
InChI |
InChI=1S/C18H23ClN2O.ClH/c1-21-9-7-13(8-10-21)3-5-15-16-11-14(22-2)4-6-18(16)20-12-17(15)19;/h4,6,11-13H,3,5,7-10H2,1-2H3;1H |
InChI Key |
LFLFDHQZNQTGLI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)CCC2=C3C=C(C=CC3=NC=C2Cl)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



